6-Des(diethanolamino)-6-chloro Dipyridamole 6-Des(diethanolamino)-6-chloro Dipyridamole
Brand Name: Vulcanchem
CAS No.: 54093-92-4
VCID: VC0194544
InChI: InChI=1S/C20H30ClN7O2/c21-19-22-15-16(17(24-19)26-7-3-1-4-8-26)23-20(28(11-13-29)12-14-30)25-18(15)27-9-5-2-6-10-27/h29-30H,1-14H2
SMILES: C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)Cl
Molecular Formula: C20H30ClN7O2
Molecular Weight: 435.9 g/mol

6-Des(diethanolamino)-6-chloro Dipyridamole

CAS No.: 54093-92-4

VCID: VC0194544

Molecular Formula: C20H30ClN7O2

Molecular Weight: 435.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

6-Des(diethanolamino)-6-chloro Dipyridamole - 54093-92-4

Description

6-Des(diethanolamino)-6-chloro Dipyridamole, also known as Dipyridamole EP Impurity C, is a chemical compound with the molecular formula C20H30ClN7O2 and a molecular weight of 435.9 g/mol . It is related to Dipyridamole, a vasodilator agent that inhibits blood clot formation . 6-Des(diethanolamino)-6-chloro Dipyridamole is identified as an impurity of Dipyridamole . Synonyms for this compound include 54093-92-4, AL4Z465RFJ, and 2,2'-[[6-Chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]nitrilo]diethanol . It has a density of 1.366g/cm3 and a boiling point of 659.5ºC at 760 mmHg . Patents related to this chemical structure are available .

The compound is classified as harmful if swallowed and has the GHS hazard statement H302 . Precautionary measures include P264, P270, P301+P317, P330, and P501 . 6-Des(diethanolamino)-6-chloro Dipyridamole is also related to other compounds such as 2-[[2-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol . It is also known as Dipyridamole Impurity 3 .

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CAS No. 54093-92-4
Product Name 6-Des(diethanolamino)-6-chloro Dipyridamole
Molecular Formula C20H30ClN7O2
Molecular Weight 435.9 g/mol
IUPAC Name 2-[[2-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol
Standard InChI InChI=1S/C20H30ClN7O2/c21-19-22-15-16(17(24-19)26-7-3-1-4-8-26)23-20(28(11-13-29)12-14-30)25-18(15)27-9-5-2-6-10-27/h29-30H,1-14H2
Standard InChIKey CWZFYGCEBHRUNO-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)Cl
Canonical SMILES C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)Cl
Purity > 95%
Synonyms 2,2'-[(6-Chloro-4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidin-2-yl)imino]bis-ethanol; 2-Diethanolamino-6-chloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine
PubChem Compound 12298684
Last Modified Aug 15 2023

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